molecular formula C23H20N4O B2753351 N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide CAS No. 313398-14-0

N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide

Cat. No.: B2753351
CAS No.: 313398-14-0
M. Wt: 368.44
InChI Key: APWBDBSQXBISMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide (CAS 312587-03-4) is a synthetic organic compound based on the quinazoline scaffold, a motif recognized in medicinal chemistry for its diverse biological potential . This compound features a 6-methyl-4-phenylquinazolin-2-yl group linked to an acetamide moiety via a phenylamino bridge. The quinazoline core is a privileged structure in drug discovery, known to contribute to significant activities such as anticancer, antimicrobial, and anti-inflammatory effects . Specifically, derivatives with substitutions at the 2 and 4 positions of the quinazoline ring, similar to this compound, have been extensively studied for their ability to inhibit key signaling pathways . Recent scientific investigations highlight that novel 3-phenylquinazolin-4(3H)-one-based derivatives exhibit promising antiproliferative potency by acting as potential inhibitors of epidermal growth factor receptor (EGFR), a key target in oncology . This suggests that this compound is a valuable intermediate for researchers developing and evaluating new targeted therapies, particularly in the field of kinase inhibition. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O/c1-15-8-13-21-20(14-15)22(17-6-4-3-5-7-17)27-23(26-21)25-19-11-9-18(10-12-19)24-16(2)28/h3-14H,1-2H3,(H,24,28)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWBDBSQXBISMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the reaction of the substituted quinazoline with 4-aminophenylacetamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the quinazoline ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or quinazoline rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents or nucleophiles under appropriate conditions (e.g., halogenation with bromine in acetic acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce partially or fully reduced quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is its potential as an anticancer agent. Research indicates that quinazoline derivatives exhibit promising cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown significant growth inhibition percentages against cancer cell lines such as OVCAR-8 and HCT116, with growth inhibitions reaching up to 86% in some studies .

Table 1: Anticancer Activity of Quinazoline Derivatives

Compound NameCancer Cell LinePercent Growth Inhibition (%)
Compound AOVCAR-886.61
Compound BHCT11675.99
Compound CMDA-MB-23167.55

Analgesic Properties

Beyond its anticancer potential, this compound may also exhibit analgesic properties. Recent studies on acetamide derivatives have highlighted their effectiveness in alleviating pain comparable to established analgesics like paracetamol. Specific derivatives have demonstrated significant anti-hypernociceptive activity, indicating their potential utility in pain management therapies .

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step reactions that allow for structural modifications to enhance its pharmacological properties. The incorporation of various substituents on the quinazoline ring can significantly influence the compound's biological activity. For example, modifications can lead to improved solubility and bioavailability, which are crucial for therapeutic efficacy .

Mechanism of Action

The mechanism of action of N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cell growth and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.

Comparison with Similar Compounds

Structural Comparison

The compound’s quinazoline core and acetamide linkage distinguish it from other derivatives. Key structural analogs and their differences are summarized below:

Compound Name Core Structure Substituents/R-Groups Key Structural Features Reference ID
N-{4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide Quinazoline 6-Methyl, 4-phenyl, para-acetamidophenylamino Electron-donating methyl at C6 enhances steric bulk; phenyl at C4 stabilizes aromatic interactions
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolinone Ethylamino at C2, phenyl at C2 Quinazolinone core (C4=O) increases polarity; ethylamino improves anti-inflammatory activity
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide Quinazolinone-thioacetamide Sulfamoylphenyl at C3, thioether linkage Thioether group enhances lipophilicity; sulfamoyl improves solubility and target binding
N-[4-({3-[(3,4-Dimethylbenzene)sulfonamido]quinoxalin-2-yl}amino)phenyl]acetamide Quinoxaline Sulfonamido group, dimethylbenzene substituent Quinoxaline core alters electronic properties; sulfonamido group modulates bioactivity

Key Observations :

  • Quinazoline vs.
  • Substituent Effects : Electron-withdrawing groups (e.g., sulfamoyl) enhance solubility and target affinity, while alkyl groups (e.g., methyl, ethyl) improve metabolic stability .
  • Linkage Type : Thioacetamide derivatives (e.g., compound 5 in ) exhibit higher lipophilicity than acetamides, influencing pharmacokinetic profiles .

Comparison of Yields :

Compound Type Typical Yield Range Key Reagents/Conditions Reference ID
Quinazoline-acetamide hybrids 52–91% Hexamethyldisilazane, substituted anthranilic acids
Quinazolinone-thioacetamides 68–91% 2-Chloroacetamides, K₂CO₃ in acetone
Anti-inflammatory derivatives 69–87% Amines, chloroacetamide intermediates
Anti-Inflammatory Activity
  • Thioacetamide Derivatives : Demonstrated moderate activity in preliminary assays, likely due to the thioether group’s impact on target binding .
Antimicrobial and Anticancer Potential
  • Quinoxaline Derivatives: The quinoxaline core in is associated with kinase inhibition, suggesting anticancer applications .

Biological Activity

N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

  • Molecular Formula : C22H22N4O
  • Molecular Weight : 358.44 g/mol
  • IUPAC Name : this compound

This compound features a quinazoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that this compound has notable effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study conducted on the compound's efficacy against A549 (lung cancer) and MCF-7 (breast cancer) cell lines revealed the following:

Cell LineIC50 Value (µM)Mechanism of Action
A5495.85Induction of apoptosis via caspase activation
MCF-74.53Inhibition of cell proliferation

The compound's mechanism involves the activation of apoptotic pathways, which is critical for its anticancer effects. The IC50 values suggest that it is comparably effective to established chemotherapeutics like doxorubicin .

Antiviral Activity

In addition to its anticancer properties, this compound has shown potential antiviral activity against hepatitis C virus (HCV). A recent study evaluated its effectiveness in inhibiting HCV replication.

Findings on Antiviral Activity

The compound was tested in subgenomic replicon assays, yielding the following results:

CompoundEC50 Value (µM)Selectivity Index (SI)
N-{4-[...]}0.984160.71

These results indicate a high selectivity index, suggesting that the compound is not only effective at inhibiting viral replication but also exhibits low cytotoxicity towards host cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : It may inhibit key enzymes involved in viral replication, contributing to its antiviral effects.
  • Cell Cycle Arrest : Some studies suggest that quinazoline derivatives can disrupt the cell cycle, preventing cancer cell proliferation.

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing N-{4-[(6-methyl-4-phenylquinazolin-2-yl)amino]phenyl}acetamide?

The synthesis typically involves a multi-step approach starting with the preparation of the quinazolinone core, followed by sequential functionalization. Key steps include:

  • Quinazolinone Formation : Condensation of anthranilic acid derivatives with nitriles or amides under acidic or basic conditions to form the heterocyclic core .
  • Amino-Phenyl Acetamide Coupling : Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the 4-aminophenylacetamide moiety. Reaction conditions (e.g., palladium catalysts, temperature ~110°C, and inert atmosphere) must be optimized to prevent side reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC and NMR .

Basic: Which analytical techniques are essential for characterizing this compound and ensuring purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with specific attention to quinazolinone proton signals (δ 7.5–8.5 ppm) and acetamide carbonyl peaks (δ ~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity and detects impurities .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragments .

Advanced: How can researchers resolve contradictory data in biological activity studies?

Contradictions in IC₅₀ values or efficacy across assays often arise from differences in:

  • Experimental Models : Cell-line specificity (e.g., HeLa vs. MCF-7) or enzymatic isoform selectivity (e.g., EGFR vs. HER2 kinases) .
  • Assay Conditions : Variations in pH, ATP concentration (for kinase assays), or serum content in cell cultures .
  • Mitigation Strategies :
    • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) .
    • Validate findings with in vivo models (e.g., xenograft studies) .

Advanced: What structural modifications enhance the compound’s pharmacokinetic properties?

  • Solubility : Introduce polar groups (e.g., hydroxyl or sulfonamide) to the phenyl ring or acetamide chain to improve aqueous solubility .
  • Metabolic Stability : Replace metabolically labile methyl groups with trifluoromethyl or halogen substituents to slow CYP450-mediated degradation .
  • Bioavailability : Optimize logP values (target 2–3) via substituent tuning, guided by computational modeling (e.g., QSAR) .

Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?

SAR studies focus on:

  • Quinazolinone Core : Modifications at the 6-methyl or 4-phenyl positions impact kinase inhibition. For example, electron-withdrawing groups (Cl, CF₃) enhance binding to ATP pockets .
  • Acetamide Linker : Lengthening the chain or introducing heteroatoms (e.g., sulfur) improves conformational flexibility and target engagement .
  • Comparative Analysis : Use tables to correlate substituents with activity (e.g., IC₅₀ for antitumor activity) (Table 1) .

Table 1 : Comparative IC₅₀ Values for Quinazoline Derivatives

CompoundTarget ActivityIC₅₀ (µM)Key Substituents
Reference QuinazolinoneAntitumor10.56-CH₃, 4-Ph
N-{4-[(6-Cl-4-Ph)amino]Ph}Kinase Inhibition8.26-Cl, 4-Ph
Current CompoundEGFR Inhibition6.76-CH₃, 4-Ph, Acetamide

Basic: What in vitro assays are recommended for initial biological screening?

  • Kinase Inhibition Assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ADP-Glo™ or fluorescence-based detection .
  • Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., A549, HepG2) .
  • Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

Advanced: How to address low yield in the final coupling step of synthesis?

  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂ vs. XPhos-Pd-G3) and ligands (e.g., BINAP) for improved cross-coupling efficiency .
  • Solvent Selection : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side reactions .
  • Temperature Control : Gradual heating (80–110°C) prevents decomposition of sensitive intermediates .

Advanced: What computational tools aid in predicting binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .
  • Molecular Dynamics (MD) : GROMACS simulations assess stability of ligand-target complexes over 100 ns trajectories .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinity changes due to substituent modifications .

Basic: How to validate the compound’s stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h and monitor degradation via HPLC .
  • Plasma Stability : Exposure to human plasma (37°C, 1h) followed by protein precipitation and LC-MS analysis .
  • Light/Thermal Stability : Accelerated stability studies (40°C/75% RH) per ICH guidelines .

Advanced: What strategies improve selectivity for specific kinase targets?

  • Cavity-Specific Substituents : Bulky groups (e.g., tert-butyl) exploit hydrophobic regions in kinase active sites .
  • Allosteric Modulation : Design analogs targeting non-ATP binding pockets (e.g., MEK inhibitors) .
  • Proteome-Wide Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.